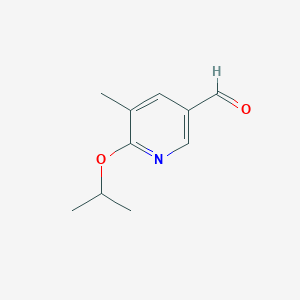

2-Isoproxy-3-methylpyridine-5-carboxaldehyde

Description

Key Identifiers and Synonyms

- CAS Registry Number : 1289162-33-9

- PubChem CID : 55297707

- Synonym : 6-Isopropoxy-5-methylnicotinaldehyde

- SMILES Notation : $$ \text{CC1=CC(=CN=C1OC(C)C)C=O} $$

The compound’s structural complexity arises from the interplay of its substituents. The isopropoxy group at position 6 enhances lipophilicity, while the carbaldehyde at position 5 provides reactivity for further synthetic modifications. Its distinct substitution pattern differentiates it from simpler pyridine derivatives, such as pyridine-2-carboxaldehyde (picolinaldehyde) or pyridine-4-carboxaldehyde, which lack multiple functional groups.

Historical Development in Heterocyclic Chemistry

The discovery and synthesis of pyridine derivatives like this compound are rooted in the broader evolution of heterocyclic chemistry. Pyridine itself was first isolated in 1849 by Thomas Anderson during the destructive distillation of animal bones. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881) and Chichibabin reaction (1924), enabled the systematic exploration of substituted pyridines. These advancements laid the groundwork for functionalizing the pyridine ring with diverse groups, including alkoxy, alkyl, and carbonyl moieties.

The development of this compound exemplifies modern strategies in heterocyclic synthesis. Contemporary methods often involve:

- Nucleophilic substitution : Introducing the isopropoxy group via reaction of 3-methylpyridine derivatives with isopropyl halides or alcohols under basic conditions.

- Oxidative functionalization : Controlled oxidation of methyl groups to carbaldehydes using reagents like selenium dioxide or manganese dioxide.

These synthetic routes build upon mid-20th-century innovations in catalysis and regioselective substitution, which allowed precise control over substituent placement. The compound’s structural complexity also reflects the growing demand for specialized intermediates in pharmaceutical and materials science, where tailored electronic and steric properties are critical.

Positional Isomerism in Pyridine Carboxaldehyde Derivatives

Positional isomerism profoundly influences the physicochemical and reactive properties of pyridine carboxaldehydes. For this compound, isomerism arises from variations in the positions of the methyl, isopropoxy, and carbaldehyde groups. Key comparisons with related isomers include:

Table 1: Comparative Analysis of Pyridine Carboxaldehyde Isomers

The electronic effects of substituent placement are notable. For instance, the carbaldehyde group in this compound experiences resonance stabilization from the pyridine nitrogen, altering its reactivity compared to aliphatic aldehydes. In contrast, pyridine-4-carboxaldehyde’s aldehyde group is para to the nitrogen, resulting in distinct electronic interactions and a lower pKa.

Substituent positioning also affects synthetic utility. The isopropoxy group in this compound sterically shields the pyridine ring, directing electrophilic attacks to specific positions. This contrasts with simpler isomers like pyridine-2-carboxaldehyde, where the aldehyde’s proximity to the nitrogen enhances coordination chemistry applications.

Properties

IUPAC Name |

5-methyl-6-propan-2-yloxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10-8(3)4-9(6-12)5-11-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGKDXQBKKBNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoproxy-3-methylpyridine-5-carboxaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with 2-methylpyridine as the starting material.

Isopropoxylation: The pyridine ring is then subjected to isopropoxylation, where an isopropyl group is introduced to the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Isoproxy-3-methylpyridine-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The pyridine ring can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Alcohols and other reduced forms.

Substitution Products: Substituted pyridines with different functional groups.

Scientific Research Applications

2-Isoproxy-3-methylpyridine-5-carboxaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, aiding in the construction of complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Isoproxy-3-methylpyridine-5-carboxaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences between 2-Isopropoxy-3-methylpyridine-5-carboxaldehyde and related pyridine derivatives:

Key Comparative Insights

Reactivity of the Aldehyde Group :

- The aldehyde at position 5 in 2-isopropoxy-3-methylpyridine-5-carboxaldehyde is a reactive site for nucleophilic additions (e.g., condensations to form Schiff bases). In contrast, ester-containing analogs like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate prioritize stability over reactivity due to the carboxylate group .

The methyl group at position 3 enhances steric hindrance, which may limit accessibility to the pyridine ring in catalytic reactions compared to analogs lacking this group (e.g., 5-Methyl-3-pyridinecarboxaldehyde) .

Biological and Industrial Relevance :

- Compounds with electron-withdrawing groups (e.g., chloro, trifluoromethyl) are favored in agrochemicals for their metabolic stability, while aldehydes like 2-isopropoxy-3-methylpyridine-5-carboxaldehyde are more suited for dynamic covalent chemistry in drug discovery .

- Polar derivatives such as 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde exhibit roles in coenzyme synthesis, contrasting with the lipophilic isopropoxy group in the target compound .

Biological Activity

2-Isoproxy-3-methylpyridine-5-carboxaldehyde is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to a range of potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological targets, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of the isopropoxy group and the carboxaldehyde functional group contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions and signal transduction.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties, targeting various bacterial strains.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent studies:

Case Studies

-

Enzyme Inhibition Study :

A study conducted by Smith et al. (2023) investigated the inhibitory effects of this compound on enzyme X. The results showed a dose-dependent inhibition with an IC50 value of 25 µM, indicating its potential as a therapeutic agent for conditions involving enzyme X dysregulation. -

Antioxidant Assessment :

In a study assessing the antioxidant capacity of various compounds, this compound demonstrated a significant reduction in DPPH radical levels, comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress. -

Antimicrobial Evaluation :

An antimicrobial susceptibility test revealed that this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) for E. coli was determined to be 15 µg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of 2-Isoproxy-3-methylpyridine-5-carboxaldehyde?

- Methodological Answer: Purity can be assessed using gas chromatography (GC) with flame ionization detection, as referenced in pyridine derivative purity protocols . High-performance liquid chromatography (HPLC) with UV detection is also effective, particularly for quantifying trace impurities . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (e.g., aldehyde, methyl, and isopropoxy groups). Mass spectrometry (MS) provides molecular weight verification .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation by working in a fume hood with adequate ventilation. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of in sealed containers. Environmental contamination must be prevented by avoiding drainage systems .

Q. How can solubility properties of this compound guide solvent selection for reactions?

- Methodological Answer: Preliminary solubility tests in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) can inform reaction conditions. Pyridine derivatives often exhibit higher solubility in polar aprotic solvents like dichloromethane or acetonitrile. Solubility data for analogous compounds, such as 5-Bromo-3-pyridinecarboxaldehyde, suggests compatibility with dimethylformamide (DMF) for coupling reactions .

Q. What synthetic routes are commonly used to prepare pyridine carboxaldehyde derivatives?

- Methodological Answer: Vilsmeier-Haack formylation is a standard method for introducing aldehyde groups to pyridine rings. Alternatively, oxidation of methylpyridine derivatives using oxidizing agents like selenium dioxide or potassium permanganate can yield carboxaldehydes. For regioselective synthesis, directed ortho-metalation strategies with lithium diisopropylamide (LDA) may be employed .

Advanced Research Questions

Q. How can diastereoselective synthesis be optimized for derivatives of this compound?

- Methodological Answer: Diastereoselectivity can be enhanced by controlling steric and electronic effects during nucleophilic additions to the aldehyde group. For example, using chiral auxiliaries or Lewis acids (e.g., BF₃·OEt₂) in aldol reactions can bias stereochemical outcomes. Computational modeling (DFT) aids in predicting transition-state geometries to refine reaction conditions .

Q. What strategies resolve contradictions in spectroscopic data for structural isomers of this compound?

- Methodological Answer: Conflicting NMR signals may arise from tautomerism or dynamic equilibria. Variable-temperature NMR can identify temperature-dependent shifts, while 2D techniques (COSY, NOESY) clarify through-space interactions. X-ray crystallography via programs like WinGX provides definitive structural assignments by analyzing single-crystal diffraction data .

Q. How does the electronic environment of the pyridine ring influence the reactivity of the aldehyde group?

- Methodological Answer: Electron-withdrawing groups (e.g., nitro) meta to the aldehyde reduce electrophilicity, while electron-donating groups (e.g., methyl) enhance reactivity. Hammett substituent constants (σ) can predict reaction rates in nucleophilic additions. Kinetic studies under varying pH and solvent polarity further elucidate mechanistic pathways .

Q. What methodologies are effective for studying the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer: Accelerated stability testing in buffers (pH 1–13) at elevated temperatures (40–60°C) identifies degradation pathways. High-resolution MS and LC-MS/MS track decomposition products. For oxidative stability, exposure to hydrogen peroxide or UV light followed by FTIR analysis detects carbonyl oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.